CEF3

Description

Propriétés

IUPAC Name |

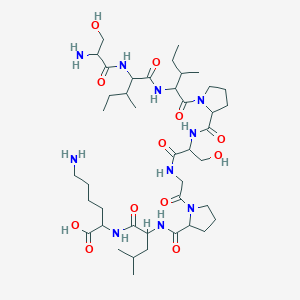

6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H74N10O12/c1-7-24(5)33(49-35(56)26(44)21-53)40(61)50-34(25(6)8-2)41(62)52-18-12-15-31(52)39(60)48-29(22-54)36(57)45-20-32(55)51-17-11-14-30(51)38(59)47-28(19-23(3)4)37(58)46-27(42(63)64)13-9-10-16-43/h23-31,33-34,53-54H,7-22,43-44H2,1-6H3,(H,45,57)(H,46,58)(H,47,59)(H,48,60)(H,49,56)(H,50,61)(H,63,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJURUPAUNLCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H74N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Cerium(III) Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) fluoride (B91410) (CeF₃) is an inorganic crystalline solid that has garnered significant interest across various scientific and technological domains. Its unique combination of optical, chemical, and physical properties makes it a valuable material in applications ranging from scintillators for high-energy physics to components in advanced optical systems and potential applications in biomedical imaging and catalysis. This technical guide provides a comprehensive overview of the core properties of Cerium(III) fluoride, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its structural and experimental workflows.

Chemical and Physical Properties

Cerium(III) fluoride is a white to off-white powder or crystalline solid. It is known for its high chemical stability, being insoluble in water and only sparingly soluble in strong mineral acids.[1] Its hygroscopic nature necessitates careful handling and storage to prevent hydration.[2]

Core Properties of Cerium(III) Fluoride

| Property | Value | Citations |

| Chemical Formula | CeF₃ | [3] |

| Molar Mass | 197.12 g/mol | [3] |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Density | 6.16 g/cm³ at 20 °C | [3] |

| Melting Point | 1460 °C (1733 K) | [3] |

| Boiling Point | 2300 °C (2573 K) | [4] |

| Solubility | Insoluble in water; Soluble in strong mineral acids | [1][2] |

| Crystal Structure | Trigonal (tysonite, LaF₃ structure) | [3] |

| Refractive Index (n_D) | ~1.62 | [5] |

| Transmission Range | 0.15 to 11 µm | [5] |

Structural Properties

The crystal structure of Cerium(III) fluoride is of the tysonite (LaF₃) type, which is a trigonal system.[3] In this structure, the cerium ion (Ce³⁺) is coordinated to nine fluoride ions (F⁻) in a tricapped trigonal prismatic geometry.[3] This high coordination number and dense packing contribute to its high density and stability.

Caption: Coordination of Cerium(III) in the tysonite crystal structure.

Optical Properties

Cerium(III) fluoride exhibits several notable optical properties, making it a material of choice for various optical applications. It has a wide transparency range, from the deep ultraviolet to the mid-infrared region.[5] Its low refractive index is also advantageous in minimizing reflection losses in optical components.[6]

One of the most significant optical properties of CeF₃ is its scintillation. When struck by ionizing radiation, it emits light, a phenomenon that is exploited in detectors for medical imaging and high-energy physics.[7] The scintillation mechanism involves the 5d-4f electronic transitions of the Ce³⁺ ions.[8]

Optical Performance Data

| Property | Value | Citations |

| Refractive Index (at 589 nm) | n₁ = 1.621, n₂ = 1.625 | [5] |

| Transmission Range | 0.15 µm to 11 µm | [5] |

| Scintillation Emission Peak | ~340 nm | [5] |

| Scintillation Decay Time | ~30-40 ns | [5] |

| Light Yield | Approximately 4,000 photons/MeV | [5] |

Experimental Protocols

Synthesis of Cerium(III) Fluoride Single Crystals (Bridgman-Stockbarger Method)

The Bridgman-Stockbarger technique is a widely used method for growing high-quality single crystals of Cerium(III) fluoride from a melt.[1][5]

Methodology:

-

Starting Material: High-purity (99.99%) anhydrous Cerium(III) fluoride powder is used as the starting material.[1]

-

Crucible: The powder is placed in a multi-cell graphite (B72142) or vitreous carbon crucible.

-

Furnace: The crucible is loaded into a two-zone vertical Bridgman-Stockbarger furnace with a graphite heating element.

-

Atmosphere: To prevent pyrohydrolysis, a fluorinating atmosphere (e.g., CF₄ or a mixture of Ar and HF) is maintained throughout the growth process.[1]

-

Melting: The upper zone of the furnace is heated to a temperature above the melting point of CeF₃ (e.g., 1500 °C), while the lower zone is maintained at a temperature below the melting point.

-

Solidification: The crucible is slowly lowered from the hot zone to the cold zone at a controlled rate (e.g., 1-5 mm/hour).

-

Crystal Growth: As the molten CeF₃ cools and solidifies, a single crystal grows from the bottom of the crucible upwards.

-

Cooling: After the entire melt has solidified, the crystal is slowly cooled to room temperature over several hours to prevent thermal shock and cracking.

Caption: Workflow for single crystal growth of CeF₃ via the Bridgman-Stockbarger method.

Characterization of Cerium(III) Fluoride

Methodology:

-

Sample Preparation: A small amount of the Cerium(III) fluoride powder or a finely ground single crystal is placed on a zero-background sample holder.

-

Instrumentation: A powder X-ray diffractometer (e.g., D8 DISCOVER) is used.[1]

-

X-ray Source: Copper Kα radiation (λ = 1.5406 Å) is typically employed.

-

Operating Conditions: The X-ray tube is operated at a specific voltage and current (e.g., 40 kV and 40 mA).

-

Scan Parameters: The diffraction pattern is recorded over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.[3]

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystal phase by comparing the peak positions and intensities with standard diffraction data from databases like the International Centre for Diffraction Data (ICDD).[3] Rietveld refinement can be used to determine the precise lattice parameters.

Methodology:

-

Sample Preparation: A small amount of finely ground Cerium(III) fluoride powder is packed into a quartz capillary tube.

-

Instrumentation: A high-temperature melting point apparatus with a metal block furnace (e.g., a modified Mel-Temp) is used.

-

Heating Rate: A preliminary rapid heating is performed to determine the approximate melting point. Subsequently, a slow heating rate of 1-2 °C/min is used for an accurate measurement.[9]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Calibration: The apparatus should be calibrated using high-purity standards with known melting points in a similar temperature range.

Methodology:

-

Sample Preparation: A thin, polished single crystal of Cerium(III) fluoride with parallel faces is prepared.

-

Instrumentation: A UV-Vis-NIR spectrophotometer (e.g., CARY 100) is used.[3]

-

Wavelength Range: The transmission spectrum is recorded over a wide wavelength range, typically from the deep UV (e.g., 190 nm) to the mid-infrared (e.g., 12 µm).

-

Measurement: The sample is placed in the spectrophotometer's sample holder, and the percentage of light transmitted through the sample is measured at each wavelength.

-

Data Analysis: The transmission spectrum reveals the transparency window of the material and any absorption bands present.

Methodology:

-

Sample Preparation: A polished, flat sample of Cerium(III) fluoride is required.

-

Instrumentation: A prism coupler instrument (e.g., Metricon 2010/M) is used.[10]

-

Principle: A laser beam is directed through a high-refractive-index prism that is brought into contact with the sample. The angle of incidence of the laser beam is varied.

-

Measurement: At specific angles, known as mode angles, light couples into the sample and propagates as a guided wave. These angles are detected by a photodetector.

-

Data Analysis: The refractive index and thickness of the sample can be calculated from the measured mode angles.[10]

Applications of Cerium(III) Fluoride

The unique properties of Cerium(III) fluoride have led to its use in a variety of applications:

-

Scintillators: For the detection of X-rays and gamma rays in medical imaging and high-energy physics experiments.[7]

-

Optical Materials: As a component in specialty glasses and for anti-reflection coatings on lenses and other optical components due to its low refractive index and wide transmission range.[6]

-

Metallurgy: Used as a flux in the production of certain metals and alloys.

-

Catalysis: As a catalyst or catalyst support in various chemical reactions.

-

Biomedical Applications: Nanoparticles of Cerium(III) fluoride are being investigated for applications in bioimaging and as therapeutic agents.

Conclusion

Cerium(III) fluoride is a versatile inorganic material with a compelling set of physical, chemical, and optical properties. Its high density, stability, wide transparency range, and scintillation capabilities make it a critical component in numerous advanced technologies. A thorough understanding of its properties, underpinned by robust experimental characterization, is essential for its effective utilization and the development of new applications. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this remarkable material.

References

- 1. mdpi.com [mdpi.com]

- 2. Prism coupler - Wikipedia [en.wikipedia.org]

- 3. Novel Flavin Mononucleotide-Functionalized Cerium Fluoride Nanoparticles for Selective Enhanced X-Ray-Induced Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coupling prisms for light waveguides applications [dmphotonics.com]

- 5. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Understanding Cerium(III) Fluoride: Applications in Glass Additives, Optics, and Scintillators [stanfordmaterials.com]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Cerium(III) Fluoride (CeF₃)

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a comprehensive technical overview of the crystal structure of Cerium(III) Fluoride (B91410) (CeF₃), a material of significant interest in applications ranging from scintillators and optical materials to potential uses in nanomedicine.[1][2][3] This guide details its crystallographic parameters, coordination environments, and the experimental methodologies used for its structural determination and synthesis.

Crystallographic Data

Cerium(III) fluoride is known to crystallize predominantly in the tysonite (LaF₃) structure.[1][4][5] This structure exhibits polymorphism, with the most commonly cited forms being a low-temperature trigonal phase and a high-temperature hexagonal phase.[1][3][6][7] The transition between these modifications can be gradual and may even coexist within a single crystal.[6] Data from various structural analyses are summarized below.

Trigonal (P-3c1) Tysonite Structure

The low-temperature phase of CeF₃ adopts a trigonal crystal system.[6][7] This structure is well-characterized and serves as a common reference for tysonite-type fluorides.

Table 1: Crystallographic Data for Trigonal CeF₃ (P-3c1, No. 165)

| Parameter | Value | Reference |

| Crystal System | Trigonal | [8] |

| Space Group | P-3c1 (No. 165) | [6][8][9][10] |

| Lattice Parameters | ||

| a | 7.181 Å | [8] |

| b | 7.181 Å | [8] |

| c | 7.326 Å | [8] |

| α | 90° | [9] |

| β | 90° | [9] |

| γ | 120° | [9] |

| Unit Cell Volume | 327.99 ų | [8] |

| Formula Units (Z) | 6 | [6] |

Table 2: Atomic Positions for Trigonal CeF₃ (P-3c1) (Representative data from Materials Project)

| Wyckoff Symbol | Element | x | y | z |

| 6f | Ce | 0.3419 | 0 | 0.25 |

| 6f | F | 0.3746 | 0 | 0.75 |

| 4d | F | 0.3333 | 0.6667 | 0.5813 |

| 2a | F | 0 | 0 | 0.25 |

(Note: Atomic positions can vary slightly between different refinements.)

Hexagonal (P6₃/mmc & P6₃/mcm) Structures

At high temperatures, CeF₃ transitions to a more symmetric hexagonal phase.[1][3][7] Several space groups have been reported for this high-temperature modification, including P6₃/mmc and P6₃/mcm.

Table 3: Crystallographic Data for Hexagonal CeF₃

| Parameter | P6₃/mmc (No. 194) | P6₃/mcm (No. 193) |

| Crystal System | Hexagonal | Hexagonal |

| Lattice Parameters | ||

| a | 4.156 Å | 7.129 Å |

| c | 7.319 Å | 7.285 Å |

| α, β | 90° | 90° |

| γ | 120° | 120° |

| Unit Cell Volume | 109.38 ų | 320.45 ų |

| Formula Units (Z) | 2 | 6 |

| Reference | [11] | [1][7][12] |

Other Reported Structures

Computational and experimental studies have identified other possible crystal structures for CeF₃, though they are less commonly cited than the primary tysonite forms.

Table 4: Crystallographic Data for Other CeF₃ Polymorphs

| Parameter | Monoclinic (C2/c) | Hexagonal (P6₃22) |

| Space Group | C2/c (No. 15) | P6₃22 (No. 182) |

| Lattice Parameters | ||

| a | 12.29 Å | 7.18 Å |

| b | 7.08 Å | 7.18 Å |

| c | 7.24 Å | 7.11 Å |

| α | 90° | 90° |

| β | 90.02° | 90° |

| γ | 90° | 120° |

| Unit Cell Volume | 629.75 ų | 317.28 ų |

| Reference | [9][13] | [14] |

Coordination Environment

In the common tysonite structure, the cerium ion (Ce³⁺) is surrounded by fluoride ions in a high-coordination environment. The Ce³⁺ ion is typically described as being in a 9-coordinate geometry, specifically a tricapped trigonal prismatic arrangement.[5] Some analyses consider two additional, more distant fluoride ions, describing the environment as 11-coordinate.[5]

The fluoride ions (F⁻) occupy three distinct crystallographic positions.[6] Their coordination is 3-coordinate with respect to cerium, with geometries ranging from trigonal planar to pyramidal.[5] The Ce-F bond distances typically range from approximately 2.38 Å to 2.60 Å.[9][13]

Experimental Protocols

The structural and physicochemical properties of CeF₃ are determined through a variety of synthesis and characterization techniques.

Synthesis of Bulk Single Crystals

High-quality single crystals of CeF₃ are essential for many optical and physical property measurements.

Methodology: Vertical Bridgman Technique The vertical Bridgman technique is a widely used method for growing large, oriented single crystals of CeF₃.[4]

-

Raw Material Preparation: High-purity CeF₃ powder is used as the starting material. To prevent pyrohydrolysis and oxidation, a fluorinating atmosphere is crucial.[1] This is often achieved by introducing products of Teflon pyrolysis or another fluorine source into the growth chamber.

-

Crucible Loading: The CeF₃ powder is loaded into a crucible, typically made of graphite (B72142) or another high-temperature resistant material.

-

Melting and Growth: The crucible is placed in a multi-zone furnace and heated above the melting point of CeF₃ (1460 °C).[15]

-

Solidification: The crucible is then slowly lowered through a temperature gradient. Crystal nucleation begins at the cooler, often conical, bottom of the crucible, and solidification proceeds upwards, ideally forming a single crystal.

-

Cooling: After the entire melt has solidified, the crystal is slowly cooled to room temperature to minimize thermal stress and prevent cracking.[4]

Synthesis of CeF₃ Nanoparticles

Nanoparticles of CeF₃ are of interest for applications in drug delivery and biomedical imaging.[1][16]

Methodology: Pulsed Electron Beam Evaporation (PEBE) This vacuum-based method is effective for producing CeF₃ nanopowder while avoiding oxidation and hydrolysis.[1][16]

-

Target Preparation: A target is created by pressing micron-sized, high-purity CeF₃ powder.[1]

-

Evaporation: The target is placed in a vacuum chamber and ablated using a high-energy pulsed electron beam. The high temperature generated (up to 6000 K) causes the material to evaporate.[7]

-

Condensation and Collection: The vaporized material rapidly condenses in the vacuum chamber, forming nanoparticles. These particles are then collected on substrates.[1] The process boasts a high evaporation rate and collection efficiency.[16]

Structural Characterization

Methodology: X-Ray Diffraction (XRD) XRD is the primary technique for determining the crystal structure, phase purity, and lattice parameters of CeF₃.[6][10][17]

-

Sample Preparation: The sample, either a powdered single crystal or nanopowder, is placed on a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern, a plot of intensity vs. 2θ, is a fingerprint of the crystalline material. The peak positions are compared to standard diffraction patterns from databases (e.g., PDF, ICSD) to identify the crystalline phase(s) and space group.[10][12]

-

Rietveld Refinement: For detailed structural analysis, the entire experimental diffraction pattern is fitted to a calculated pattern based on a structural model. This refinement process yields precise lattice parameters, atomic positions, and other structural details.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows for the synthesis and characterization of CeF₃ in its bulk and nano forms.

Caption: Workflow for CeF₃ single crystal synthesis via the Bridgman method.

Caption: Synthesis and characterization workflow for CeF₃ nanoparticles.

References

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. CeF3-Crystal-Halide-Crylink [halide-crylink.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cerium(III) fluoride - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. mp-510560: this compound (trigonal, P-3c1, 165) [legacy.materialsproject.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. Structural, spectroscopic and cytotoxicity studies of TbF3@this compound and TbF3@this compound@SiO2 nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mp-557720: this compound (hexagonal, P6_3/mmc, 194) [legacy.materialsproject.org]

- 12. Novel Flavin Mononucleotide-Functionalized Cerium Fluoride Nanoparticles for Selective Enhanced X-Ray-Induced Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 15. sot.com.sg [sot.com.sg]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

Cerium (III) Fluoride (CeF₃) in Optical Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium (III) fluoride (B91410) (CeF₃) is an inorganic crystalline material that has garnered significant attention in the field of optical materials due to its unique combination of properties. It is a dense, fast, and radiation-hard scintillator, making it a crucial component in high-energy physics and medical imaging.[1][2] Its broad transmission range from the ultraviolet (UV) to the infrared (IR) also makes it a versatile material for various optical applications, including lasers and fiber optic sensors.[3][4] This technical guide provides an in-depth overview of the synthesis, properties, and applications of CeF₃ in optical materials, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Cerium (III) Fluoride

The properties of CeF₃ are highly dependent on its crystalline form, whether as nanocrystals or large single crystals. Various synthesis methods have been developed to control the size, morphology, and purity of CeF₃ to suit specific applications.

Experimental Protocol 1: Hydrothermal Synthesis of CeF₃ Nanocrystals

This method is widely used for the synthesis of CeF₃ nanocrystals with controlled morphology.[5][6]

Objective: To synthesize CeF₃ nanoplates.

Materials:

-

Cerium (III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Sodium fluoride (NaF)

-

Trisodium (B8492382) citrate (B86180) (Na₃C₆H₅O₇)

-

Deionized water

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a stoichiometric amount of Ce(NO₃)₃·6H₂O in deionized water to create a cerium precursor solution.

-

In a separate beaker, dissolve a corresponding amount of NaF in deionized water to create a fluoride precursor solution.

-

Prepare a solution of trisodium citrate, which acts as a shape modifier.[5]

-

-

Reaction:

-

In a typical synthesis, the cerium precursor solution is mixed with the trisodium citrate solution under vigorous stirring.

-

The fluoride precursor solution is then added dropwise to the mixture.

-

The resulting solution is transferred to a Teflon-lined stainless steel autoclave.

-

-

Hydrothermal Treatment:

-

The autoclave is sealed and heated to a specific temperature (e.g., 180-200 °C) for a predetermined duration (e.g., 12-24 hours).

-

The autoclave is then allowed to cool down to room temperature naturally.

-

-

Product Recovery and Purification:

-

The resulting precipitate is collected by centrifugation.

-

The product is washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

The final product is dried in an oven at a low temperature (e.g., 60-80 °C).

-

-

Characterization:

-

The morphology and size of the synthesized CeF₃ nanocrystals can be characterized using Transmission Electron Microscopy (TEM).

-

The crystal structure and phase purity can be confirmed by X-ray Diffraction (XRD).

-

Experimental Protocol 2: Bridgman-Stockbarger Growth of CeF₃ Single Crystals

The Bridgman-Stockbarger technique is a melt-growth method used to produce large, high-quality single crystals of CeF₃.[7][8][9][10][11]

Objective: To grow a bulk CeF₃ single crystal.

Materials:

-

High-purity CeF₃ powder (>99.99%)

-

Carbon crucible

-

Seed crystal (optional, for controlled orientation)

Procedure:

-

Crucible Preparation:

-

A carbon crucible is loaded with the high-purity CeF₃ powder. A seed crystal may be placed at the bottom of the crucible if a specific crystallographic orientation is desired.

-

-

Furnace Setup:

-

The crucible is placed in a vertical Bridgman-Stockbarger furnace, which consists of a hot zone and a cold zone separated by a baffle to create a sharp temperature gradient.[7]

-

-

Melting and Soaking:

-

The furnace is heated to a temperature above the melting point of CeF₃ (approximately 1460 °C) in a controlled atmosphere (e.g., argon or a fluorinating atmosphere to prevent oxidation).

-

The material is held in the molten state for a period to ensure homogeneity.

-

-

Crystal Growth:

-

The crucible is slowly lowered from the hot zone to the cold zone at a controlled rate (e.g., 1-3 mm/hour).

-

As the crucible moves through the temperature gradient, crystallization begins at the coolest point (the bottom, where the seed crystal is) and progresses upwards through the melt.

-

-

Cooling:

-

After the entire melt has solidified, the furnace is slowly cooled down to room temperature over several hours to prevent thermal shock and cracking of the crystal.

-

-

Crystal Retrieval and Characterization:

-

The grown CeF₃ single crystal is retrieved from the crucible.

-

The quality of the crystal can be assessed by visual inspection for defects and by techniques such as X-ray diffraction to confirm its single-crystal nature.

-

Properties of Cerium (III) Fluoride

The utility of CeF₃ in optical materials stems from its excellent physical, optical, and scintillation properties.

Physical and Optical Properties

A summary of the key physical and optical properties of CeF₃ is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | CeF₃ | |

| Crystal Structure | Hexagonal (tysonite) | [12] |

| Density | 6.16 g/cm³ | [1][12] |

| Melting Point | 1460 °C | [12] |

| Refractive Index (@589 nm) | ~1.62 | [12][13] |

| Transmission Range | 0.3 - 5 µm | [3][4] |

Scintillation Properties

CeF₃ is a well-known scintillator, valued for its fast response and good stopping power.

| Property | Value | Reference(s) |

| Light Yield | ~1440 - 4400 photons/MeV | [1][14][15] |

| Primary Decay Time | ~2 - 30 ns | [1][14][16][17] |

| Peak Emission | 285 - 340 nm | [12] |

| Energy Resolution | Varies with energy; non-proportional response | [12][15] |

Applications of CeF₃ in Optical Materials

The unique properties of CeF₃ make it suitable for a range of high-technology applications.

Scintillators for High-Energy Physics and Medical Imaging

Due to its high density, fast decay time, and radiation hardness, CeF₃ is an excellent scintillator for detecting high-energy particles and gamma rays.[1][2] One of its most significant applications is in Positron Emission Tomography (PET) scanners.[18][19] In a PET scanner, the CeF₃ crystals absorb the 511 keV gamma photons produced from positron-electron annihilation and emit flashes of light (scintillation), which are then detected by photodetectors.[20]

Fiber Optic Sensors

CeF₃ is also utilized in the development of high-sensitivity fiber optic sensors, particularly for measuring refractive index through surface plasmon resonance (SPR).[21] In an SPR sensor, a thin film of a noble metal is coated on the optical fiber. The evanescent wave of the light propagating through the fiber excites surface plasmons at the metal-dielectric interface. A layer of CeF₃ can be added to enhance the sensitivity of the sensor.[21] Any change in the refractive index of the surrounding medium alters the resonance conditions, which can be detected as a change in the output light spectrum.

Laser Materials

Doped CeF₃ crystals can be used as active laser media. The cerium ions act as the active centers, and their electronic transitions are responsible for the laser emission. The low phonon energy of the fluoride host minimizes non-radiative decay, enhancing the quantum efficiency of the laser. Furthermore, CeF₃'s high transparency and large Verdet constant make it a promising material for Faraday rotators, which are essential components in high-power laser systems for optical isolation.[12]

Conclusion

Cerium (III) fluoride is a multifunctional optical material with a wide range of applications. Its synthesis can be tailored to produce either nanocrystals or large single crystals with high purity. The combination of its excellent physical, optical, and scintillation properties makes it an indispensable material in high-energy physics detectors, medical imaging systems like PET scanners, and emerging technologies such as high-sensitivity fiber optic sensors and advanced laser systems. Further research into doping CeF₃ with other rare-earth elements and optimizing crystal growth processes will likely lead to even more advanced applications in the future.

References

- 1. CeF₃ | Scintillation Crystal - X-Z LAB [x-zlab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 8. halide-crylink.com [halide-crylink.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Crystal growth – Alineason [alineason.com]

- 12. mdpi.com [mdpi.com]

- 13. refractiveindex.info [refractiveindex.info]

- 14. This compound - Cerium Fluoride Scintillator Crystal | Advatech UK [advatech-uk.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Scintillation crystals for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. March 21, 2023 - Scintillation Crystals for PET: What You Need to Know | Berkeley Nucleonics Corporation [berkeleynucleonics.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Band Structure of Cerium(III) Fluoride (CeF₃)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium(III) fluoride (B91410) (CeF₃), a rare-earth trifluoride, is a material of significant interest due to its applications as a scintillator and in magneto-optical devices.[1] Its performance in these applications is intrinsically linked to its electronic band structure. This guide provides a comprehensive overview of the electronic properties of CeF₃, synthesizing data from first-principles theoretical calculations and experimental spectroscopic studies. We present quantitative data in structured tables, detail the experimental protocols for key characterization techniques, and provide a workflow diagram to illustrate the synergistic approach of combining theoretical and experimental methods to elucidate the electronic structure.

Introduction to the Electronic Structure of CeF₃

The electronic band structure of a solid describes the ranges of energy that an electron is allowed to possess. In CeF₃, a wide band gap insulator, this structure is primarily defined by the energy levels of the fluorine 2p orbitals, which form the valence band, and the cerium 5d and 4f orbitals, which are crucial in forming the conduction band and localized states within the band gap.[2]

The key features of the CeF₃ electronic structure are:

-

Valence Band: Primarily composed of F 2p states.[2]

-

Conduction Band: Formed by the Ce 5d states.[2]

-

Localized 4f States: The partially filled 4f orbitals of the Ce³⁺ ion are located within the band gap, approximately 4.5 eV above the valence band maximum.[3]

-

Band Gap: The energy difference between the top of the valence band (F 2p) and the bottom of the conduction band (Ce 5d) is a critical parameter.

Theoretical calculations, particularly those using Density Functional Theory (DFT) with corrections for strongly correlated electrons (like DFT+U or hybrid functionals), are essential for accurately modeling this complex structure.[2] These theoretical models are validated and refined by experimental techniques such as X-ray Photoelectron Spectroscopy (XPS) and optical absorption spectroscopy.[3]

Theoretical and Experimental Data

A combination of theoretical calculations and experimental measurements provides a comprehensive understanding of the electronic band structure of CeF₃. Below, key quantitative data are summarized.

Band Gap and Energy Levels

The energy gap is a fundamental property of CeF₃. Theoretical calculations often underestimate this value, but advanced methods like LSDA+U and hybrid functionals provide results in good agreement with experimental findings.[2][3]

| Parameter | Theoretical Value (eV) | Experimental Value (eV) | Method/Reference |

| Band Gap (E_g) | 4.8 | 5.0 | LSDA+U Calculation[2] |

| 4f Level above Valence Band | - | ~4.5 | XPS[3] |

| 4f-5d Energy Gap | 3.0 (underestimated) | 5.0 | PBE0 Calculation vs. Experiment[3] |

Conduction Band Sub-structure

First-principles calculations reveal a distinct feature of the CeF₃ conduction band: it is split into two subbands, denoted as 5d1 and 5d2, which are derived from the Ce³⁺ 5d states.[3] These subbands have significantly different effective electron masses, which has important implications for electron localization and luminescence.[3][4]

| Conduction Subband | Calculated Effective Mass (m_e) | Key Characteristic |

| 5d1 (lower) | 4.9 | Localized, associated with Frenkel excitons[3] |

| 5d2 (upper) | 0.9 | Delocalized[3] |

The energy separation between the bottom of the 5d1 and 5d2 subbands has been estimated to be approximately 2.1 eV based on luminescence excitation spectra.[3]

Experimental Methodologies

The validation of theoretical models for the electronic structure of CeF₃ relies on precise experimental measurements. The primary techniques employed are X-ray Photoelectron Spectroscopy (XPS) and UV-Visible Absorption Spectroscopy.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol:

-

Sample Preparation: Single crystals of CeF₃ are grown using techniques like the Stocbarger method in an inert atmosphere.[3] For XPS analysis, a clean surface is critical. This is often achieved by in-situ cleaving of the crystal under ultra-high vacuum or by using an electron gun to mitigate surface charging effects on the insulating sample.[3]

-

Instrumentation: A high-resolution X-ray photoelectron spectrometer, such as the Scienta ESCA-300, is typically used.[3] A monochromatic X-ray source, commonly Al Kα (1486.6 eV), irradiates the sample.

-

Data Acquisition: The kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are measured by an electron analyzer. The binding energy of the electrons is then determined.

-

Spectral Analysis: The resulting spectrum shows peaks corresponding to the core-level and valence band electrons. The position of the Ce 4f states relative to the F 2p valence band can be directly determined from the valence band spectrum.[3] The Ce 3d core-level spectra are more complex, featuring characteristic "shake-up" and "shake-down" satellites that provide information on the Ce³⁺ oxidation state and its hybridization with ligand orbitals.[5]

UV-Visible Absorption and Luminescence Spectroscopy

Optical spectroscopy probes the electronic transitions between the valence band, the 4f states, and the conduction band.

Experimental Protocol:

-

Sample Preparation: Thin films or polished single crystals of CeF₃ are used for absorption and reflectance measurements.[2] For luminescence studies, measurements are often performed at low temperatures (e.g., 10 K) to reduce thermal broadening and resolve fine spectral features.[3]

-

Instrumentation:

-

Absorption/Reflectance: A spectrophotometer covering the UV-Visible range is used. For measurements in the vacuum ultraviolet (VUV) region, synchrotron radiation sources (e.g., the SUPERLUMI station at DESY, HASYLAB) are required to probe high-energy interband transitions.[2][3]

-

Luminescence: Luminescence excitation and emission spectra are measured. The excitation source is tuned across a range of energies (e.g., 4-20 eV), and the resulting emission is collected by a monochromator and detector.[3]

-

-

Data Analysis: The onset of strong absorption in the UV spectrum corresponds to the optical band gap, representing the energy required to excite an electron from the valence band to the conduction band.[6] Luminescence excitation spectra reveal the energies of the 4f-5d transitions, which appear as distinct peaks.[3] These spectra are crucial for mapping the structure of the 5d states in the conduction band.[3]

Integrated Analysis Workflow

Understanding the electronic band structure of CeF₃ is best achieved by integrating theoretical calculations with experimental observations. The following diagram illustrates this logical workflow.

References

CeF3 as a scintillator material for physics

An In-depth Technical Guide to Cerium Fluoride (CeF₃) as a Scintillator Material

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerium Fluoride (CeF₃) is a high-density, fast, and radiation-hard inorganic scintillator that has garnered significant interest for applications in high-energy physics, nuclear medicine, and homeland security.[1] Its primary advantages are its short decay time, good stopping power due to its high density and atomic number, and excellent resistance to radiation damage.[1] The scintillation mechanism is based on the fast, parity-allowed 5d-4f electronic transitions of the Ce³⁺ ion.[2] However, its relatively low light yield compared to other modern scintillators like CeBr₃ or LSO presents a limitation for applications where high energy resolution is paramount.[3] This guide provides a comprehensive overview of the core properties, performance characteristics, and experimental methodologies associated with CeF₃ as a scintillator material.

Core Scintillation and Physical Properties

The performance of CeF₃ as a radiation detector is defined by a combination of its physical and scintillating properties. These properties determine its efficiency in stopping incident radiation and its effectiveness in converting the deposited energy into a measurable light signal.

Quantitative Data Summary

The key physical and scintillation properties of CeF₃ are summarized in the tables below. Data is compiled from various sources, and ranges are provided where values differ in the literature.

Table 1: Physical and Mechanical Properties of CeF₃

| Property | Value | Reference(s) |

| Chemical Formula | CeF₃ | |

| Density | 6.16 g/cm³ | [4][5] |

| Melting Point | 1443 - 1716 K | [4][5] |

| Crystal Structure | Hexagonal (or Trigonal) | [3][5] |

| Radiation Length | 1.7 cm | [4][5] |

| Hardness | 4 Mohs | [4] |

| Hygroscopicity | Non-hygroscopic | [4] |

| Refractive Index | ~1.62 - 1.68 | [4][5] |

Table 2: Scintillation Performance Characteristics of CeF₃

| Property | Value | Reference(s) |

| Light Yield (relative to NaI(Tl)) | ~4.4 - 8.6% | [4] |

| Photon Yield | ~2,100 - 4,400 photons/MeV | [6] |

| Primary Emission Peaks | ~290 - 310 nm (fast), 340 nm (slow) | [2][3][5] |

| Decay Time Components | Fast: ~3 - 8 ns Slow: ~25 - 30 ns | [4][5][7] |

| Temperature Coefficient of Light Yield | -0.14 %/°C (at room temp.) | [6] |

Scintillation Mechanism and Signaling Pathway

The scintillation in CeF₃ originates from the de-excitation of Ce³⁺ ions, which are an intrinsic part of the crystal lattice. The process can be broken down into several key stages, from the initial interaction with ionizing radiation to the final emission of light.

-

Ionization and Electron-Hole Pair Creation: An incident high-energy particle (e.g., a gamma-ray) interacts with the crystal, primarily through the photoelectric effect or Compton scattering, depositing its energy and creating a cascade of secondary electrons. These electrons travel through the lattice, creating a multitude of electron-hole pairs.

-

Energy Transfer and Exciton Formation: The energy is transferred through the crystal lattice. Some of this energy results in the formation of Frenkel self-trapped excitons, which are electron-hole pairs bound to a Ce³⁺ site.[2][8][9]

-

Cerium Ion Excitation: The energy from the excitons is efficiently transferred to the cerium ions, promoting an electron from the ground 4f state to an excited 5d state.

-

Radiative De-excitation (Luminescence): The excited Ce³⁺ ion rapidly de-excites, with the electron returning to the 4f ground state. This is a parity-allowed 5d → 4f transition, resulting in the emission of a scintillation photon.[2] The spin-orbit splitting of the 4f level results in two primary emission bands.[6]

-

Regular Ce³⁺ Sites: Transitions at unperturbed lattice sites produce the faster, shorter-wavelength emission (~290-310 nm).[6][8]

-

Perturbed Ce³⁺ Sites: Ce³⁺ ions near lattice defects (like fluorine vacancies) have slightly altered energy levels, leading to a slower, longer-wavelength emission (~340 nm).[6][8]

-

Experimental Protocols for Characterization

Accurate characterization of CeF₃ crystals is crucial for their application. The following sections detail the methodologies for measuring the most important performance metrics.

Protocol for Light Yield Measurement

The light yield is a measure of a scintillator's efficiency in converting absorbed energy into light. It is commonly measured relative to a well-characterized reference crystal, such as NaI(Tl).

Objective: To determine the number of photons produced per unit of energy deposited (photons/MeV).

Materials:

-

CeF₃ crystal sample.

-

Reference scintillator with known light yield (e.g., NaI(Tl)).

-

Gamma-ray source with a distinct photopeak (e.g., ¹³⁷Cs at 662 keV).

-

Photomultiplier Tube (PMT) or Silicon Photomultiplier (SiPM).

-

High Voltage power supply for the photodetector.

-

Optical coupling grease.

-

Preamplifier, shaping amplifier, and Multi-Channel Analyzer (MCA).

-

Light-tight enclosure.

Methodology:

-

Setup Calibration: Turn on the electronics and allow them to stabilize. Set the PMT high voltage to an appropriate operating level.

-

Reference Measurement:

-

Couple the reference NaI(Tl) crystal to the photodetector window using optical grease to ensure efficient light transmission.

-

Place the assembly inside the light-tight enclosure. Position the ¹³⁷Cs source at a fixed distance from the crystal.

-

Acquire an energy spectrum for a sufficient duration to obtain a well-defined 662 keV photopeak.

-

Record the channel number corresponding to the centroid of the photopeak using the MCA software.

-

-

Sample Measurement:

-

Carefully remove the reference crystal and clean the photodetector window.

-

Couple the CeF₃ crystal to the same photodetector using optical grease. Ensure the geometry (source position, etc.) is identical to the reference measurement.

-

Acquire an energy spectrum under the exact same conditions (HV, amplifier gain, acquisition time).

-

Record the channel number corresponding to the centroid of the 662 keV photopeak for CeF₃.

-

-

Data Analysis:

-

The light yield (LY) can be calculated using the following formula, correcting for differences in quantum efficiency (QE) and spectral matching between the scintillator's emission and the photodetector's sensitivity: LY_CeF₃ = LY_ref × (Peak_CeF₃ / Peak_ref) × (QE_ref / QE_CeF₃)

-

Where Peak is the channel number of the photopeak and QE is the quantum efficiency of the photodetector at the respective emission maxima of the scintillators.

-

Protocol for Decay Time Measurement

Decay time characterizes the speed of the scintillation response. The delayed coincidence method or direct pulse shape analysis are common techniques.

Objective: To measure the time constants of the fast and slow components of the scintillation light pulse.

Materials:

-

CeF₃ crystal sample.

-

Fast photodetector (e.g., fast PMT or SiPM).

-

Gamma-ray source (e.g., ¹³⁷Cs or ²²Na).

-

High-speed digital oscilloscope (≥1 GS/s).

-

High-frequency cables and terminators.

-

Light-tight enclosure.

Methodology:

-

Setup: Couple the CeF₃ crystal to the fast photodetector inside the light-tight enclosure. Connect the anode output of the photodetector directly to the high-speed oscilloscope using a high-frequency cable and a 50-ohm terminator.

-

Pulse Acquisition: Place the gamma source near the crystal. Set the oscilloscope to trigger on the scintillation pulses. Adjust the vertical and horizontal scales to clearly resolve the pulse shape, from its rising edge to its tail.

-

Averaging and Recording: Use the oscilloscope's averaging function to acquire an average waveform of several thousand pulses. This reduces statistical noise and provides a clean pulse shape. Save the averaged waveform data.

-

Data Analysis:

-

Import the waveform data into a suitable analysis software (e.g., Python with SciPy, Origin).

-

Fit the decaying portion of the pulse with a sum of exponential functions: I(t) = A₁exp(-t/τ₁) + A₂exp(-t/τ₂).

-

The resulting values for τ₁ and τ₂ correspond to the fast and slow decay time constants, respectively. The amplitudes A₁ and A₂ provide the relative intensity of each component.

-

Protocol for Energy Resolution Measurement

Energy resolution is the detector's ability to distinguish between two closely spaced gamma-ray energies. It is a critical parameter for spectroscopy applications.

Objective: To determine the Full Width at Half Maximum (FWHM) of a photopeak as a percentage of the peak's centroid energy.

Materials:

-

The same setup as for Light Yield Measurement (crystal, photodetector, electronics, MCA, source).

Methodology:

-

Setup and Acquisition:

-

Assemble the detector as described in the light yield protocol.

-

Place a gamma source (e.g., ¹³⁷Cs) at a fixed distance.

-

Acquire a pulse height spectrum for a duration sufficient to accumulate high statistics in the photopeak (typically >10,000 counts).

-

-

Data Analysis:

-

In the MCA software, fit the 662 keV photopeak with a Gaussian function.

-

Extract the centroid of the peak (E_peak) in channel number or energy, and the FWHM of the peak.

-

Calculate the energy resolution (R) as a percentage: R(%) = (FWHM / E_peak) × 100%

-

A lower percentage indicates better energy resolution.[4] The resolution is fundamentally limited by the scintillator's intrinsic non-proportionality and the statistical fluctuations in the number of photoelectrons produced.

-

Experimental and Application Workflows

The characterization and selection of a scintillator for a specific application follows a logical progression of evaluation.

Crystal Characterization Workflow

This workflow outlines the typical steps a researcher would take to fully characterize a new CeF₃ crystal.

Scintillator Selection Logic for Physics Applications

Choosing the right scintillator involves balancing competing requirements of performance and cost. This diagram illustrates the decision logic, highlighting where CeF₃ is a strong candidate.

Applications in Research and Development

High-Energy Physics

The primary application for CeF₃ has been in electromagnetic calorimetry for high-energy physics experiments.[6][10][11] Its combination of fast response, short radiation length (1.7 cm), and excellent radiation hardness makes it suitable for high-rate environments where detectors must withstand significant radiation doses without performance degradation.[1][6] While its light yield is modest, it is sufficient for many calorimetry applications where precise timing and shower containment are the most critical factors.[6]

Medical Imaging

In medical imaging, such as Positron Emission Tomography (PET), CeF₃ has been considered.[1] Its fast decay time is advantageous for achieving good coincidence time resolution (CTR). However, its low light yield compared to scintillators like LSO or BGO leads to poorer energy resolution, which can negatively impact scatter rejection and overall image quality.[3] Studies have shown that for lower-energy diagnostic radiology (50-140 kVp), its luminescence efficiency is too low for practical application.[3] Its suitability may be greater in higher-energy nuclear medicine modalities.[3]

Conclusion

CeF₃ remains a significant scintillator material, particularly for applications demanding high speed and radiation tolerance over supreme energy resolution. Its well-understood properties and non-hygroscopic nature make it a robust and reliable choice for constructing large-scale detectors for particle physics. While its relatively low light output limits its use in next-generation medical imaging systems that prioritize energy resolution, its unique combination of attributes ensures its continued relevance in specialized fields of scientific research. Future development may focus on co-doping or crystal engineering techniques to enhance light yield while preserving its other favorable characteristics.

References

- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 2. mdpi.com [mdpi.com]

- 3. sympnp.org [sympnp.org]

- 4. sympnp.org [sympnp.org]

- 5. arxiv.org [arxiv.org]

- 6. sic.cas.cn [sic.cas.cn]

- 7. Scintillator - Wikipedia [en.wikipedia.org]

- 8. [2503.13013] A custom experimental setup for scintillator characterization: application to a Ce-doped GAGG crystal [arxiv.org]

- 9. Energy Structure and Luminescence of this compound Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Cerium(III) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of Cerium(III) Fluoride (B91410) (CeF₃). It details the initial isolation of its constituent element, cerium, outlines key experimental protocols for its synthesis, and presents its core physicochemical properties in a structured format.

The Historical Unraveling of Cerium

The story of Cerium(III) fluoride begins with the discovery of the element cerium, the most abundant of the rare earth elements.[1] The path to its identification was a notable event in early 19th-century chemistry, involving several prominent scientists working independently.

In 1803, in Bastnäs, Sweden, mineralogist Wilhelm Hisinger and chemist Jöns Jacob Berzelius jointly discovered a new element from a reddish-brown mineral known as "Tungsten of Bastnäs" (later named cerite).[2][3] They isolated a new "earth" or oxide, which they called ceria.[2] Berzelius named the new element cerium in honor of the asteroid Ceres, which had been discovered just two years prior.[2][3] Concurrently and independently, Martin Heinrich Klaproth in Germany also identified the same new earth from the same mineral.[2][3]

Initially, the isolated ceria was not pure. It was the chemist Carl Gustaf Mosander, a student of Berzelius, who in the late 1830s demonstrated that ceria was a mixture of oxides.[2] Through meticulous experimentation, he succeeded in separating lanthana (lanthanum oxide) and "didymia" from ceria, obtaining pure cerium oxide.[2] The isolation of the pure cerium metal was achieved much later, in 1875, when William Hillebrand and Thomas Norton successfully produced it through the electrolysis of molten cerium chloride.[3][4]

The logical progression from the discovery of the mineral source to the isolation of the pure element is visualized in the workflow below.

While the precise first synthesis of Cerium(III) fluoride is not well-documented, the discovery of fluorine by Henri Moissan in 1886 and the subsequent development of fluorine chemistry paved the way for the synthesis of various metal fluorides, including those of the rare earths.[1] Early methods would have likely involved the reaction of pure cerium oxide with hydrofluoric acid at elevated temperatures.

Quantitative Data for Cerium(III) Fluoride

Cerium(III) fluoride is a white, water-insoluble crystalline ionic compound.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Citations |

| Chemical Formula | CeF₃ | [5] |

| Molar Mass | 197.12 g/mol | N/A |

| Appearance | White crystalline solid | [1] |

| Density | 6.16 g/cm³ | [5] |

| Melting Point | 1460 °C (1733 K) | N/A |

| Crystal Structure | Hexagonal (tysonite, LaF₃ structure) | [5] |

| Solubility in Water | Insoluble | [1] |

Experimental Protocols for Synthesis

The synthesis of Cerium(III) fluoride can be achieved through various methods, broadly categorized as dry and wet processes. Modern techniques focus on producing high-purity, often nanoscale, materials.

Dry Synthesis from Cerium Dioxide and Ammonium (B1175870) Bifluoride

This modern, solid-state method produces nanoscale CeF₃ through a two-step thermal decomposition process.[6][7][8] It is advantageous for producing high-purity anhydrous fluoride.[8]

Methodology:

-

Precursor Preparation: Cerium dioxide (CeO₂) and ammonium bifluoride (NH₄HF₂) are mixed in a 1:6 molar ratio.[6][7] The mixture is thoroughly ground to ensure homogeneity.

-

Formation of Intermediate: The powdered mixture is placed in a vacuum oven and heated to 390 K (117 °C) for 4 hours.[6][7] This reaction forms the intermediate compound, (NH₄)₄CeF₈.

-

Thermal Decomposition: The intermediate, (NH₄)₄CeF₈, is transferred to a platinum crucible within a tube furnace.

-

Fluoride Synthesis: Under a flowing argon atmosphere, the furnace is heated to 1070 K (800 °C) and held for 10 hours.[6] This high-temperature step decomposes the intermediate to yield pure, nanoscale Cerium(III) fluoride (CeF₃).

The workflow for this dry synthesis protocol is illustrated in the diagram below.

Aqueous Precipitation from Cerium Nitrate (B79036)

A common wet chemical route involves the direct precipitation of CeF₃ from an aqueous solution. This method is suitable for producing nanoparticles without the use of organic solvents.[9]

Methodology:

-

Precursor Solution: A cerium carrier solution is prepared by dissolving a soluble cerium salt, such as cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), in deionized water to a known concentration.[10]

-

Precipitation: To the cerium nitrate solution, a stoichiometric amount of hydrofluoric acid (HF) is added while stirring.[10][11] Cerium(III) fluoride, being highly insoluble, precipitates immediately from the solution.

-

Reaction: Ce³⁺(aq) + 3F⁻(aq) → CeF₃(s)

-

-

Isolation: The precipitate is isolated from the solution via filtration. A vacuum filtration system with a fine-pored filter (e.g., 0.1 micron) is typically used.[10]

-

Washing: The collected precipitate is washed sequentially with deionized water and then with ethanol (B145695) to remove any remaining soluble impurities and to aid in drying.[10]

-

Drying: The final product is dried under a heat lamp or in a low-temperature oven to yield the purified Cerium(III) fluoride powder.

This guide provides a foundational understanding of Cerium(III) fluoride, from the historical context of its elemental discovery to the practical methods of its synthesis. The provided data and protocols serve as a valuable resource for researchers in chemistry, materials science, and related fields.

References

- 1. americanelements.com [americanelements.com]

- 2. WikiSlice [rachel.education.gov.ck]

- 3. Cerium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. sciencenotes.org [sciencenotes.org]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Synthesis of Cerium Tetrafluoride and Cerium Trifluoride Nanoscale Polycrystals from Ammonium Hydrogen Difluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Cerium Tetrafluoride and Cerium Trifluoride Nanoscale Polycrystals from Ammonium Hydrogen Difluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. eichrom.com [eichrom.com]

- 11. researchgate.net [researchgate.net]

Unlocking Catalytic Potential: A Technical Guide to Cerium(III) Fluoride Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Cerium(III) fluoride (B91410) (CeF₃) nanoparticles are emerging as versatile catalytic materials with significant potential across a spectrum of applications, from environmental remediation to energy storage. Their unique electronic structure, high surface area, and tunable properties make them a compelling subject of research. This technical guide provides an in-depth exploration of the synthesis, characterization, and catalytic applications of CeF₃ nanoparticles, offering detailed experimental protocols and a summary of quantitative performance data to aid in future research and development.

Synthesis of Cerium(III) Fluoride Nanoparticles

The catalytic performance of CeF₃ nanoparticles is intrinsically linked to their physicochemical properties, such as size, morphology, and crystallinity. These properties are primarily dictated by the synthesis method employed. Various techniques have been successfully utilized to produce CeF₃ nanoparticles, each with its own set of advantages and challenges.

Co-precipitation Method

A straightforward and widely used method for synthesizing CeF₃ nanoparticles is co-precipitation. This technique involves the reaction of a cerium salt with a fluoride source in a solvent, leading to the precipitation of CeF₃ nanoparticles.

Experimental Protocol: Co-precipitation Synthesis of CeF₃ Nanoparticles [1]

Materials:

-

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Sodium fluoride (NaF)

-

Oleic acid

-

Distilled water

-

Argon gas

Procedure:

-

Dissolve 30 mmol of sodium fluoride (NaF) in 80 mL of distilled water in a reaction vessel.

-

Separately, prepare a solution of 1.5 mL of oleic acid in 80 mL of ethanol.

-

Add the oleic acid/ethanol solution to the NaF solution.

-

Heat the mixture to 80°C while stirring and purging with argon gas.

-

Prepare a solution of 10 mmol of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in 60 mL of distilled water.

-

Add the cerium nitrate solution dropwise to the heated reaction mixture.

-

Continue stirring the mixture at 80°C for 4 hours.

-

After the reaction is complete, cool the suspension to room temperature.

-

Collect the precipitated nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with distilled water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product under vacuum.

Polyol Method

The polyol method offers excellent control over nanoparticle size and dispersibility. In this process, a high-boiling point polyol, such as ethylene (B1197577) glycol or diethylene glycol, acts as both the solvent and a reducing agent/stabilizer.

Experimental Protocol: Polyol Synthesis of CeF₃ Nanoparticles

Materials:

-

Cerium(III) chloride (CeCl₃)

-

Ammonium fluoride (NH₄F)

-

Ethylene glycol

Procedure:

-

Dissolve a stoichiometric amount of CeCl₃ and NH₄F in ethylene glycol in a three-neck flask equipped with a condenser and a magnetic stirrer.

-

Heat the mixture to 180°C under constant stirring.

-

Maintain the reaction temperature for a specified duration (e.g., 1-2 hours) to allow for the formation and growth of CeF₃ nanoparticles.

-

After the reaction, cool the flask to room temperature.

-

Collect the nanoparticles by centrifugation.

-

Wash the product with ethanol to remove residual ethylene glycol and unreacted precursors.

-

Dry the CeF₃ nanoparticles in a vacuum oven.

Hydrothermal and Microwave-Assisted Methods

Hydrothermal and solvothermal methods involve carrying out the synthesis in a sealed vessel (autoclave) at elevated temperatures and pressures. These methods can yield highly crystalline nanoparticles with controlled morphologies. Microwave-assisted hydrothermal synthesis offers the advantage of rapid heating, leading to significantly shorter reaction times.

Experimental Protocol: Microwave-Assisted Hydrothermal Synthesis of CeF₃ Nanoparticles [2]

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium fluoride (NH₄F)

-

Distilled water

Procedure:

-

Dissolve 1 mmol of Ce(NO₃)₃·6H₂O in 15 mL of distilled water.

-

In a separate beaker, dissolve 9 mmol of NH₄F in 15 mL of distilled water.

-

Slowly add the NH₄F solution to the cerium nitrate solution while stirring.

-

Transfer the resulting mixture to a Teflon-lined autoclave.

-

Place the autoclave in a microwave synthesis system and heat to the desired temperature (e.g., 120-180°C) for a short duration (e.g., 10-60 minutes).

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the product by centrifugation, wash thoroughly with distilled water and ethanol, and dry under vacuum.

Diagram of Synthesis Workflow

Caption: A generalized workflow for the synthesis of CeF₃ nanoparticles.

Catalytic Applications of Cerium(III) Fluoride Nanoparticles

CeF₃ nanoparticles have demonstrated catalytic activity in several key areas, primarily in photocatalysis and hydrogen storage.

Photocatalysis

CeF₃ is a wide bandgap semiconductor, which, upon irradiation with photons of sufficient energy (typically UV light), generates electron-hole pairs. These charge carriers can then participate in redox reactions on the nanoparticle surface, leading to the degradation of pollutants, CO₂ reduction, or water splitting.

2.1.1. Degradation of Organic Pollutants

CeF₃ nanoparticles have shown promise in the photocatalytic degradation of organic dyes, such as methylene (B1212753) blue (MB).[3][4] The process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which attack and break down the complex organic molecules into simpler, less harmful compounds.

Experimental Protocol: Photocatalytic Degradation of Methylene Blue

Materials:

-

CeF₃ nanoparticles

-

Methylene blue (MB) solution of known concentration

-

UV light source (e.g., high-pressure mercury lamp)

-

Reaction vessel (e.g., quartz beaker)

-

Magnetic stirrer

-

Spectrophotometer

Procedure:

-

Disperse a specific amount of CeF₃ nanoparticles (catalyst loading) into a known volume and concentration of MB solution in the reaction vessel.

-

Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

-

Irradiate the suspension with a UV light source under continuous stirring.

-

At regular time intervals, withdraw aliquots of the suspension.

-

Centrifuge the aliquots to separate the CeF₃ nanoparticles.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (around 664 nm) using a spectrophotometer.

-

Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Photocatalytic Degradation Mechanism

Caption: Mechanism of photocatalytic degradation by CeF₃ nanoparticles.

2.1.2. CO₂ Reduction and Water Splitting

The photogenerated electrons and holes on the surface of CeF₃ nanoparticles can also be utilized for more complex reactions like the reduction of carbon dioxide into valuable fuels and the splitting of water into hydrogen and oxygen. For instance, CeF₃/TiO₂ composites have been shown to have catalytic activity for CO₂ reduction under visible light.[2] Doped CeF₃ nanoparticles, such as O,N-codoped variants, have demonstrated efficient photocatalytic oxygen evolution from water splitting.[5]

Catalysis in Energy Storage: Hydrogen Storage

Beyond photocatalysis, CeF₃ nanoparticles have been investigated as catalysts to improve the kinetics of hydrogen storage materials. A notable example is their use in enhancing the dehydrogenation of sodium alanate (NaAlH₄), a promising solid-state hydrogen storage material.

2.2.1. Catalyzing Dehydrogenation of NaAlH₄

The high dehydrogenation temperature and slow kinetics of NaAlH₄ hinder its practical application. CeF₃ nanoparticles, particularly when supported on materials like Ti₃C₂ MXene, have been shown to significantly lower the onset temperature of hydrogen release and accelerate the dehydrogenation rate.[1]

The proposed mechanism involves the in-situ formation of active species during the ball milling and dehydrogenation/hydrogenation cycles. The interaction between CeF₃ and the support material can lead to the formation of a Ti–F–Ce structure, which helps in stabilizing catalytically active Ti⁰ species.[1]

Experimental Protocol: Catalytic Dehydrogenation of NaAlH₄

Materials:

-

Sodium alanate (NaAlH₄)

-

CeF₃ nanoparticles or CeF₃-based composite catalyst

-

Ball mill

-

Temperature-programmed desorption (TPD) apparatus or Sieverts-type apparatus

Procedure:

-

Mix NaAlH₄ with a specific weight percentage of the CeF₃-based catalyst in a sealed container under an inert atmosphere (e.g., argon).

-

Mechanically mill the mixture for a set duration to ensure homogeneous distribution of the catalyst and reduce the particle size of NaAlH₄.

-

Load a known amount of the milled composite into the sample holder of a TPD or Sieverts-type apparatus.

-

For TPD analysis, heat the sample at a constant rate under a flow of inert gas and monitor the evolution of hydrogen using a thermal conductivity detector or mass spectrometer.

-

For isothermal dehydrogenation studies, rapidly heat the sample to a specific temperature and measure the volume of hydrogen released over time.

-

Cycling stability can be assessed by re-hydrogenating the sample at a set temperature and pressure and then repeating the dehydrogenation measurement for multiple cycles.

Logical Flow of Catalyzed NaAlH₄ Dehydrogenation

Caption: Logical workflow of CeF₃-catalyzed NaAlH₄ dehydrogenation.

Quantitative Data on Catalytic Performance

The following tables summarize some of the reported quantitative data on the catalytic performance of CeF₃ nanoparticles in various applications.

Table 1: Photocatalytic Degradation of Organic Dyes

| Catalyst Composition | Target Pollutant | Light Source | Degradation Efficiency (%) | Time (min) | Reference |

| CeF₃ nanoparticles | Methylene Blue | UV | >95% | 120 | [4] |

| PS/CeF₃-0.75% membrane | Pharmaceutical Wastewater | UV | >97% | - | [1][6] |

Table 2: Photocatalytic Water Splitting

| Catalyst Composition | Reaction | Sacrificial Agent | Evolution Rate | Apparent Quantum Yield (%) | Reference |

| O,N-codoped CeF₃ | Oxygen Evolution | - | up to 1.4138 mmol/(g·h) | 90.90% at 550 nm | [5] |

Table 3: Catalysis in Hydrogen Storage

| Catalyst Composition | Hydrogen Storage Material | Onset Dehydrogenation Temp. (°C) | H₂ Release | Conditions | Reference |

| 10 wt% CeF₃/Ti₃C₂ | NaAlH₄ | 87 | >3.0 wt% H₂ | within 6 min at 140°C | [1] |

| 10 wt% CeCl₃ (forms Ce-Al) | NaAlH₄ | ~145 | 3 wt% H₂ | within 60 min at 150°C | [7] |

Future Outlook

The catalytic applications of CeF₃ nanoparticles are still a developing field with considerable room for exploration. While their efficacy in photocatalysis is well-documented, their potential in other domains of catalysis, such as organic synthesis, remains largely untapped. Future research should focus on:

-

Exploring a broader range of catalytic reactions: Investigating the activity of CeF₃ nanoparticles in C-C coupling reactions, oxidation of alcohols, reduction of nitroarenes, and other fundamental organic transformations.

-

Understanding structure-activity relationships: Systematically studying how the size, shape, and surface properties of CeF₃ nanoparticles influence their catalytic performance.

-

Developing advanced composite materials: Designing and synthesizing novel composites by combining CeF₃ nanoparticles with other materials like graphene, carbon nanotubes, or metal oxides to enhance catalytic activity and stability.

-

Elucidating reaction mechanisms: Utilizing advanced characterization techniques and computational modeling to gain a deeper understanding of the catalytic mechanisms at the molecular level.

By addressing these areas, the full catalytic potential of cerium(III) fluoride nanoparticles can be unlocked, paving the way for their application in a wide array of industrial and technological processes.

References

- 1. Photocatalytic study of nanocomposite membrane modified by this compound catalyst for pharmaceutical wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Fullerene-like Nanoparticles: Synthesis, Upconversion Properties and Application in Photocatalysis Reduction of CO2 – TechConnect Briefs [briefs.techconnect.org]

- 3. A Comprehensive Guide to Rare Earth Fluorides and Their Applications [stanfordmaterials.com]

- 4. A novel photocatalyst this compound: facile fabrication and photocatalytic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Photocatalytic study of nanocomposite membrane modified by this compound catalyst for pharmaceutical wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of CeCl3 incorporation on the dehydrogenation characteristics of NaAlH4 for solid-state hydrogen storage | CoLab [colab.ws]

The Multifaceted Role of Cerium (III) Fluoride in Glass and Ceramic Manufacturing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cerium (III) fluoride (B91410) (CeF3) is a versatile inorganic compound that plays a crucial role in the manufacturing of advanced glasses and ceramics. Its unique combination of optical, chemical, and physical properties allows it to serve multiple functions, from improving the manufacturing process to enhancing the final characteristics of the material. This technical guide provides an in-depth analysis of the core functions of this compound in these applications, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms.

Core Functions of this compound in Glass and Ceramic Manufacturing

Cerium (III) fluoride is utilized in the glass and ceramic industries primarily for its contributions as a melting and fining agent, an opacifier, a luminescence activator, and a component for enhancing chemical durability and radiation resistance.

Melting and Fining Agent in Glass Production

During glass manufacturing, the removal of gas bubbles from the molten glass, a process known as fining, is critical to ensure the optical quality of the final product.[1][2] Fining agents are added to the glass batch to promote the growth of small bubbles, which then rise to the surface and are removed.[1][2]

Cerium compounds, including this compound, can act as efficient fining agents.[3] The fining action of cerium is based on the redox reaction of cerium ions at high temperatures.[3] At the high temperatures of the glass melt, Ce(IV) can be reduced to Ce(III), releasing oxygen gas. This oxygen diffuses into existing bubbles, causing them to enlarge and rise more quickly through the viscous melt. The process can be summarized as:

4CeO₂ → 2Ce₂O₃ + O₂[3]

While this equation describes the role of cerium oxide, a similar principle applies when this compound is used, often in conjunction with other components in the glass batch. The presence of fluoride can also lower the viscosity of the melt, further aiding in the removal of bubbles.

Opacification in Ceramics and Glazes

In ceramics and glazes, opacity is the ability to hide the underlying body. Opacifiers are materials that are added to a glaze to make it opaque by scattering and reflecting light.[4] The effectiveness of an opacifier depends on the difference in refractive index between the opacifying particles and the surrounding glass matrix, as well as the particle size and concentration.[4]

This compound can be used to induce opacity. The opacification mechanism can involve the precipitation of this compound nanocrystals within the glassy matrix during cooling or heat treatment.[5][6] These crystals, having a different refractive index from the glass, scatter incident light, resulting in an opaque appearance.[4] For maximum light scattering and thus opacity, the size of the dispersed particles should be close to the wavelength of visible light.[4]

Luminescence and Optical Properties

Cerium ions (Ce³⁺) are well-known activators for luminescence in various host materials. When incorporated into glasses and ceramics, this compound can impart unique optical properties. The luminescence of Ce³⁺ arises from the 5d→4f electronic transition, which typically results in a broad emission band in the ultraviolet (UV) to blue region of the electromagnetic spectrum.[7][8]

The addition of this compound to glass can also influence its refractive index and transparency. For instance, in some glass systems, an increase in this compound concentration has been shown to increase the refractive index.[7] Furthermore, this compound is known for its high transparency in the UV and infrared regions, making it a valuable component in the production of specialized optical materials.[8]

Enhancement of Chemical Durability and Radiation Hardness

Cerium-containing glasses often exhibit improved chemical resistance. This compound can form a protective layer on the glass surface, preventing reactions with chemical agents and increasing its durability in harsh environments.

A significant application of this compound is in the development of radiation-resistant glasses, particularly for use in nuclear and space applications. High-energy radiation can create defects in the glass structure, such as non-bridging oxygen hole centers (NBOHCs), which lead to darkening and a decrease in transparency. The presence of Ce³⁺ ions can mitigate this damage. Ce³⁺ can donate an electron to trap the hole created by radiation, thus preventing the formation of NBOHCs and preserving the optical properties of the glass.

Quantitative Data on the Effects of this compound

The addition of this compound to glass and ceramic compositions leads to measurable changes in their physical and optical properties. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound Concentration on the Physical Properties of Phosphate (B84403) Glasses

| This compound Concentration (mol%) | Density (g/cm³) | Molar Volume (cm³/mol) | Refractive Index |

| 0.00 | 3.45 | 40.85 | 1.58 |

| 0.05 | 3.47 | 40.68 | 1.59 |

| 0.10 | 3.49 | 40.51 | 1.59 |

| 0.50 | 3.52 | 40.23 | 1.60 |

| 1.00 | 3.56 | 39.89 | 1.61 |

| 2.00 | 3.61 | 39.45 | 1.62 |

Data sourced from a comparative study on Ce³⁺ ion-doped phosphate glasses. The base glass composition was 17Li₂O:17Gd₂O₃:(66-x)P₂O₅:xCeF₃.[7]

Table 2: Luminescence Properties of this compound-Doped Glasses

| This compound Concentration (mol%) | Emission Peak (nm) | Luminescence Intensity (a.u.) |

| 0.05 | 335 | 12000 |

| 0.10 | 336 | 18000 |

| 0.50 | 338 | 35000 |

| 1.00 | 340 | 45000 |

| 2.00 | 342 | 38000 |